1-Benzyl-2-(trifluoromethyl)aziridine

Aziridine basicity Trifluoromethyl electronic effect pKa modulation

1-Benzyl-2-(trifluoromethyl)aziridine is a nonactivated α-trifluoromethyl aziridine featuring a three-membered N-heterocycle with an N-benzyl protecting group and a trifluoromethyl substituent at the 2-position. The electron-withdrawing CF₃ group profoundly depresses aziridine nitrogen basicity compared to non-fluorinated analogs—a property that directly governs its chemical handling and reaction design.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
CAS No. 106240-89-5
Cat. No. B1649865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(trifluoromethyl)aziridine
CAS106240-89-5
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1C(N1CC2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyFXTYNGNFIMWUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-(trifluoromethyl)aziridine (CAS 106240-89-5): Core Identity and Procurement-Relevant Characteristics


1-Benzyl-2-(trifluoromethyl)aziridine is a nonactivated α-trifluoromethyl aziridine featuring a three-membered N-heterocycle with an N-benzyl protecting group and a trifluoromethyl substituent at the 2-position [1]. The electron-withdrawing CF₃ group profoundly depresses aziridine nitrogen basicity compared to non-fluorinated analogs—a property that directly governs its chemical handling and reaction design [2]. As a member of the 2-trifluoromethylaziridine class, this compound serves as a strategic intermediate for stereospecific synthesis of optically active α-trifluoromethyl amines, a motif of growing value in medicinal and agrochemical chemistry [1].

1-Benzyl-2-(trifluoromethyl)aziridine: Why N-Tosyl, N-Alkyl, or Non-Fluorinated Aziridine Analogs Cannot Be Substituted


The N-benzyl protection in 1-benzyl-2-(trifluoromethyl)aziridine renders the aziridine ring nonactivated and inert toward direct nucleophilic attack by nitrogen or carbon nucleophiles, in stark contrast to N-tosyl-2-(trifluoromethyl)aziridine, which undergoes ring-opening under basic conditions in good to high yields [1][2]. Concurrently, the N-benzyl group can be selectively removed and replaced with an activating N-tosyl group, enabling a controlled, two-stage synthetic strategy unavailable with permanently activated analogs [3]. Furthermore, the basicity of 1-alkyl-2-trifluoromethylaziridines is two orders of magnitude lower than that of non-fluorinated aziridines, meaning that acid-mediated activation and solubility behavior fundamentally diverge from non-fluorinated counterparts [4].

1-Benzyl-2-(trifluoromethyl)aziridine (CAS 106240-89-5): Quantitative Differentiation Evidence Against Closest Analogs


Basicity Depression by the 2-Trifluoromethyl Group: Two Orders of Magnitude Lower than Non-Fluorinated Aziridine Analogs

The basicity of 1-alkyl-2-trifluoromethylaziridines is approximately two orders of magnitude lower than that of non-fluorinated aziridine counterparts [1]. This corresponds to a roughly 100-fold decrease in basicity, which directly impacts the protonation state, the threshold for acid-catalyzed activation, and partitioning behavior during extraction or chromatography.

Aziridine basicity Trifluoromethyl electronic effect pKa modulation

Nucleophilic Inertness versus N-Tosyl-2-trifluoromethylaziridine: A Latent-versus-Active Electrophile Dichotomy

N-Benzyl-2-(trifluoromethyl)aziridine is completely inert toward nitrogen and carbon nucleophiles; ring-opening requires prior N-alkylation to generate a reactive aziridinium ion intermediate [1]. In contrast, N-tosyl-2-(trifluoromethyl)aziridine undergoes direct ring-opening with O-, N-, S-, and C-nucleophiles under basic conditions in good to high yields with excellent regioselectivity [2].

Aziridine ring-opening Nucleophilic substitution N-protecting group effect

Tunable Reactivity via N-Benzyl-to-N-Tosyl Protecting Group Exchange: A Direct Activation Comparison

Nonactivated α-CF₃-aziridines bearing an N-benzyl group can be directly transformed into their activated N-tosyl analogues, rendering them much more susceptible to nucleophilic ring-opening [1]. This is a direct head-to-head comparison within the same study: the identical aziridine scaffold, differing only in the N-protecting group, exhibits qualitatively different reactivity. The N-benzyl form is nonactivated; after replacing the N-benzyl with N-tosyl, the same α-CF₃-aziridine core becomes highly susceptible to regio- and stereospecific ring-opening by oxygen, halogen, sulfur, and nitrogen nucleophiles [1].

Protecting group strategy Aziridine activation N-Benzyl deprotection

Enantiomeric Purity Retention: Stereospecific Access to α-Trifluoromethyl Amines via Aziridinium Ion Ring-Opening

(R)-1-Benzyl-2-(trifluoromethyl)aziridine can be prepared in optically pure form via intramolecular SN2 cyclization from enantiomerically enriched (S)-3-(benzylamino)-1,1,1-trifluoro-2-propanol [1]. Subsequent N-alkylation generates an aziridinium ion that undergoes smooth ring-opening by nitrogen and carbon nucleophiles to deliver optically active α-trifluoromethylated amines with retention of stereochemical integrity [2]. This stereospecific pathway is distinct from N-tosyl aziridine ring-opening, where regioselectivity is governed by steric and electronic factors at the ring carbons rather than by aziridinium ion intermediacy.

Chiral aziridine Stereospecific synthesis α-Trifluoromethyl amine

Differential Acid Stability: Selective Resilience to Weak Acids versus Non-Fluorinated Aziridines

1-Alkyl-2-trifluoromethylaziridines are stable toward hydrogen sulfide (H₂S) and acetic acid (AcOH) but undergo ring-opening upon exposure to stronger acids—HCl, HBr, H₂SO₄, p-toluenesulfonic acid (TsOH), and picric acid [1]. Non-fluorinated aziridines, owing to their higher nitrogen basicity, generally undergo proton-catalyzed ring-opening more readily, even with weaker acids [1]. This differential stability profile provides a practical selectivity window for acid-mediated transformations.

Acid stability Aziridine degradation Reaction workup compatibility

1-Benzyl-2-(trifluoromethyl)aziridine (CAS 106240-89-5): Evidence-Backed Research and Industrial Application Scenarios


Stereospecific Synthesis of Enantiomerically Enriched α-Trifluoromethyl Amines for Medicinal Chemistry

The optically pure (R)- or (S)-1-benzyl-2-(trifluoromethyl)aziridine serves as a chiral building block for constructing α-CF₃-substituted amines, a privileged pharmacophore in protease inhibitors, kinase modulators, and CNS-penetrant drug candidates . N-Alkylation to the aziridinium ion followed by nucleophilic ring-opening with amine, alcohol, or thiol nucleophiles delivers optically active products with retention of configuration, enabling systematic structure–activity relationship (SAR) exploration around the trifluoromethylated stereocenter .

Latent Electrophile Strategy for Multi-Step Complex Molecule Assembly

Because N-benzyl-2-(trifluoromethyl)aziridine is inert toward direct nucleophilic attack, it can be carried through multiple synthetic transformations without premature ring-opening . This latent electrophile strategy is particularly valuable in total synthesis and process chemistry, where the aziridine ring is unveiled for ring-opening only after all other sensitive functional groups have been installed—a chemoselectivity advantage not available with N-tosyl-2-(trifluoromethyl)aziridine, which would react under basic nucleophilic conditions .

Two-Stage N-Benzyl → N-Tosyl Activation for Divergent Synthesis Libraries

The direct transformation of nonactivated N-benzyl-α-CF₃-aziridines into their N-tosyl-activated counterparts enables a divergent library synthesis workflow. A single batch of 1-benzyl-2-(trifluoromethyl)aziridine can be divided: one portion retained as the latent form for late-stage activation, the other converted to the N-tosyl analog for immediate diversification with nucleophiles. This strategy minimizes the number of fluorinated aziridine starting materials that must be procured and characterized, while maximizing the diversity of accessible α-trifluoromethyl amine derivatives .

Acid-Selective Workup and Orthogonal Deprotection in Fluorinated Intermediate Processing

The documented stability of 1-alkyl-2-trifluoromethylaziridines toward acetic acid (AcOH) and H₂S, contrasted with reactivity toward stronger mineral and sulfonic acids , enables acid-selective workup protocols. For instance, an AcOH quench or AcOH-containing chromatographic mobile phase can be employed without aziridine ring degradation—a practical advantage not shared by non-fluorinated aziridines, which are more susceptible to proton-catalyzed ring-opening . This selectivity facilitates process-scale purification and orthogonal protecting group strategies in which the aziridine ring must survive acidic conditions.

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